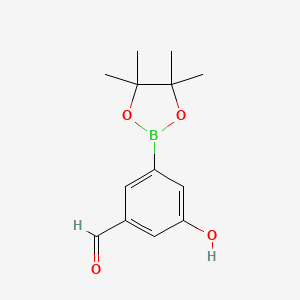

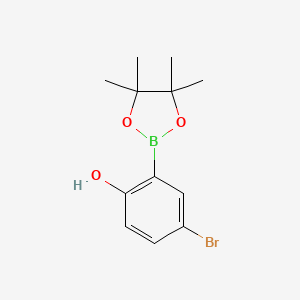

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

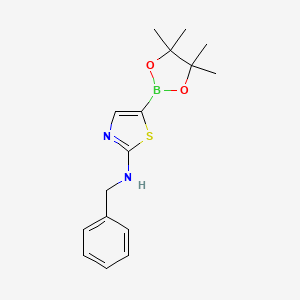

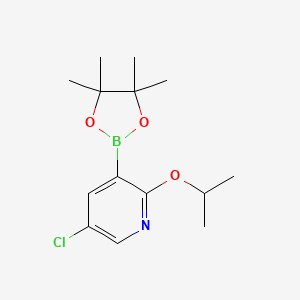

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 4-Bromo-2-tetramethyl-1,3,2-dioxaborolane-2-ylphenol, is a boron-containing chemical compound that has been studied extensively in scientific research due to its unique properties. The chemical structure of this compound consists of a phenolic ring with a bromine atom attached to the 4-position of the ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the 2-position of the ring. 4-Bromo-2-tetramethyl-1,3,2-dioxaborolane-2-ylphenol has been studied for a variety of applications, including its use as a catalyst for organic synthesis, a reagent for the preparation of boron-containing compounds, and its potential as a therapeutic agent.

Scientific Research Applications

Organic Synthesis

This compound is used as an intermediate in organic synthesis . It can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

It is used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process is crucial in the synthesis of various organic compounds.

Drug Application Research

In drug application research, boric acid compounds like this are usually used as enzyme inhibitors or specific ligand drugs . They have potential applications in treating tumors and microbial infections.

Anticancer Drugs

Boric acid compounds, including this one, can also be used in the development of anticancer drugs . They have shown promise in inhibiting the growth of cancer cells.

Cholinergic Drugs

This compound is an important intermediate for the synthesis of cholinergic drugs . These drugs can treat gastrointestinal diseases.

Enzyme Inhibitors

As mentioned earlier, this compound can act as an enzyme inhibitor . Enzyme inhibitors have a wide range of applications in biological and medical research.

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .

Mode of Action

Boronic acids and their esters are known to interact with proteins and enzymes, often inhibiting their function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily.

Biochemical Pathways

Boronic acids and their derivatives are often involved in the suzuki-miyaura cross-coupling reaction, a powerful tool in organic synthesis . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Pharmacokinetics

The properties of boronic acids and their derivatives can vary widely depending on their structure . The presence of the bromine atom and the boronic ester group in this compound could potentially affect its solubility, stability, and bioavailability.

Result of Action

As a boronic acid derivative, it may be involved in the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity and stability of boronic acids and their derivatives . .

properties

IUPAC Name |

4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDKEBQWEBMFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.